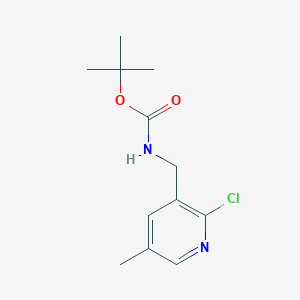

Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate

Description

Chemical Classification in Carbamate Family

This compound belongs to the extensive carbamate family, which encompasses organic compounds characterized by the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−. Carbamates represent a fundamental class of organic compounds that are formally derived from carbamic acid (NH₂COOH), though carbamic acid itself remains unstable under normal conditions. The compound under investigation specifically falls within the subcategory of aromatic carbamates, as evidenced by its incorporation of the pyridine heterocyclic system.

The carbamate functional group in this molecule exhibits the characteristic properties that have made this chemical family particularly valuable in synthetic chemistry. These properties include enhanced chemical and proteolytic stability compared to simple amides, the ability to form inter- and intramolecular hydrogen bonding interactions, and a bond geometry that closely resembles that of naturally occurring amides. The tert-butyl group serves as a protecting group, a common strategy in carbamate chemistry that provides steric hindrance and electronic stabilization to the carbamate nitrogen.

Within the broader classification system, this compound represents an N-substituted carbamate where the nitrogen atom is connected to a methylpyridine residue rather than a simple alkyl or aryl group. This structural feature places it among the more complex carbamate derivatives that have gained prominence in pharmaceutical and materials chemistry applications. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents on the pyridine ring creates a unique electronic environment that distinguishes this carbamate from simpler family members.

Table 1: Chemical Classification Data for this compound

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated integration of heterocyclic systems with functional organic chemistry. The pyridine ring system, which constitutes the core heterocyclic component, represents one of the most fundamental and widely studied nitrogen-containing aromatic heterocycles. Pyridine itself is characterized by a six-membered aromatic ring where one carbon atom has been replaced by nitrogen, creating a basic heterocyclic structure with distinctive electronic properties.

The specific substitution pattern on the pyridine ring in this compound creates a unique electronic landscape that significantly influences its chemical behavior. The presence of chlorine at the 2-position introduces a strong electron-withdrawing effect through both inductive and resonance mechanisms. This electronic withdrawal increases the electrophilicity of the pyridine ring and affects the basicity of the nitrogen atom. Conversely, the methyl group at the 5-position provides electron-donating character through hyperconjugation, creating a balanced electronic system that moderates the overall electron density distribution.

The attachment point at the 3-position represents a strategic choice in molecular design, as this position typically exhibits intermediate reactivity compared to the more activated 2- and 4-positions in pyridine chemistry. This positioning allows for controlled functionalization while maintaining the stability of the overall molecular framework. The methylcarbamate linkage at this position creates a flexible tether between the pyridine system and the carbamate functionality, enabling conformational adjustments that may be crucial for biological or catalytic applications.

Heterocyclic compounds, of which this molecule is a representative example, constitute more than half of all known organic compounds and form the structural basis for 59% of United States Food and Drug Administration-approved pharmaceuticals. The pyridine motif specifically appears in the highest frequency among nitrogen-containing heterocycles in pharmaceutical applications, with 54 approved drugs containing this structural feature. This prevalence underscores the significance of pyridine-containing compounds in medicinal chemistry and highlights the potential importance of derivatives such as this compound.

Table 2: Structural Characterization Data

Historical Context of Pyridine-Containing Carbamates

The historical development of pyridine-containing carbamates represents a convergence of two significant streams in organic chemistry: the discovery and elaboration of pyridine chemistry, and the development of carbamate synthetic methodology. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849, who extracted this compound from the products of high-temperature decomposition of animal bones. Anderson's naming of the compound derived from the Greek word "pyr" meaning fire, reflecting the high-temperature conditions required for its initial preparation.

The systematic development of pyridine chemistry accelerated significantly with the work of Wilhelm Körner and James Dewar in the 1870s, who established the structural relationship between pyridine and benzene through careful chemical analysis. This foundational work enabled subsequent chemists to understand the electronic properties of the pyridine system and develop rational approaches to its functionalization. The first major synthetic breakthrough came with Arthur Rudolf Hantzsch's pyridine synthesis in 1881, which provided a reliable method for constructing substituted pyridine derivatives.

Parallel to these developments in pyridine chemistry, the carbamate functional group emerged as an important synthetic target due to its stability and versatility. The recognition that carbamates could serve as protecting groups for amino functions revolutionized peptide and protein chemistry, while their use as intermediates in drug synthesis became increasingly important throughout the twentieth century. The combination of pyridine and carbamate functionalities represents a relatively modern development that reflects the growing sophistication of synthetic organic chemistry.

The specific structural motif represented by this compound embodies several decades of methodological development in both heterocyclic and protecting group chemistry. The tert-butyl carbamate group, often referred to as "Boc" in synthetic chemistry, became a standard protecting group following its introduction in the 1970s, valued for its stability under basic conditions and ease of removal under acidic conditions. The integration of this protecting group strategy with substituted pyridine chemistry represents a convergence of these historical developments.

Research Significance and Academic Interest

The research significance of this compound extends across multiple domains of chemical science, reflecting both its structural complexity and potential applications. From a fundamental chemistry perspective, this compound serves as an important model system for understanding the interplay between heterocyclic aromatic systems and carbamate functionality. The specific substitution pattern on the pyridine ring provides researchers with opportunities to investigate electronic effects, conformational preferences, and reactivity patterns that are relevant to broader classes of heterocyclic compounds.

The academic interest in pyridine-containing compounds has intensified significantly in recent years, driven by their prominence in pharmaceutical applications and their versatility as building blocks for complex molecular architectures. Research has demonstrated that pyridine derivatives exhibit diverse biological activities including antifungal, antibacterial, antioxidant, and anticancer properties. The incorporation of carbamate functionality adds additional dimensions of interest, as carbamates have been shown to enhance the biological activity of various pharmacophores through improved metabolic stability and modified pharmacokinetic properties.

Contemporary research efforts have focused particularly on the synthetic accessibility and chemical transformations of pyridine-carbamate systems. The development of efficient synthetic methodologies for constructing these molecular frameworks has become an active area of investigation, with researchers exploring both traditional and novel approaches to carbamate formation. The use of urea as a carbonyl source for carbamate synthesis, for example, represents an environmentally friendly alternative to traditional phosgene-based methods.

The compound's potential as a synthetic intermediate has attracted significant academic attention due to the strategic value of the protected amino group. The tert-butyl carbamate functionality can be selectively removed under mild acidic conditions, revealing a primary amine that can participate in further synthetic transformations. This capability makes the compound valuable for the construction of more complex molecular architectures, particularly in the context of pharmaceutical research and development.

Table 3: Research Applications and Academic Interest Areas

| Research Domain | Specific Interest | Scientific Significance |

|---|---|---|

| Synthetic Chemistry | Protecting group methodology | Strategic synthetic intermediate |

| Heterocyclic Chemistry | Electronic effects of substitution | Model for pyridine reactivity |

| Medicinal Chemistry | Biological activity screening | Potential pharmaceutical applications |

| Materials Science | Molecular recognition | Chemosensor development potential |

| Analytical Chemistry | Structural characterization | Reference standard applications |

The analytical characterization of this compound has contributed to the broader understanding of carbamate spectroscopic properties and structural analysis techniques. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography studies of related compounds have provided valuable insights into the conformational preferences and electronic properties of pyridine-carbamate systems. These analytical studies have practical implications for quality control in synthetic chemistry and for the development of analytical methods for related compounds.

Properties

IUPAC Name |

tert-butyl N-[(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-8-5-9(10(13)14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYANPBWDNVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673597 | |

| Record name | tert-Butyl [(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-18-6 | |

| Record name | tert-Butyl [(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate typically involves the reaction of 2-chloro-5-methylpyridine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

[ \text{2-chloro-5-methylpyridine} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable for creating substituted pyridine derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic applications. Studies suggest that it can interact with molecular targets such as:

- Enzymes

- Receptors

- Nucleic acids

These interactions can lead to inhibition of enzyme activity, which is crucial for developing new drugs targeting diseases like cancer.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop novel therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity and selectivity against disease targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential use in antibiotic development. |

| Study B | Anticancer Properties | Showed inhibition of tumor cell proliferation in vitro, indicating promise for cancer treatment applications. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer pathways, highlighting its role in drug design. |

Industrial Applications

This compound is also utilized in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for various industrial processes, including:

- Production of herbicides and pesticides

- Development of new chemical entities for drug discovery

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Pyridine derivatives are highly sensitive to substituent positioning and electronic effects. For example:

- Chlorine vs. Other Halogens: The 2-chloro substituent in this compound may confer distinct reactivity compared to bromo or fluoro analogs.

- Methyl Group Position : The 5-methyl group could influence steric hindrance or regioselectivity in further functionalization. A 4-methyl isomer, for instance, might exhibit altered solubility or crystallinity.

Carbamate Group Variations

The tert-butyl carbamate group is a common protecting group for amines. Comparisons with other carbamates (e.g., benzyl or methyl carbamates) would involve:

- Stability : tert-Butyl carbamates are typically more resistant to acidic conditions than benzyl analogs but less stable under strong basic or reductive conditions.

- Deprotection Efficiency : The bulky tert-butyl group may slow deprotection kinetics relative to smaller carbamates.

Commercial Availability and Pricing

*Hypothetical isomer; †Estimated based on typical halogenated pyridine pricing.

Biological Activity

Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate, with the chemical formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, has garnered attention in scientific research due to its potential biological activity. This compound is categorized as a carbamate and is primarily utilized in organic synthesis, particularly within pharmaceutical and agrochemical applications. The following sections will explore its biological activity, including enzyme inhibition, protein interactions, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 1203499-18-6 |

| LogP | 3.459 |

| Polar Surface Area (PSA) | 51.22 |

This compound exhibits significant biological activity primarily through its interactions with various enzymes. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of enzyme inhibition where the compound's structural features facilitate binding to active sites.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit specific enzymes, making it valuable for biochemical assays and potential therapeutic applications. For instance, the presence of chloro and methyl groups on the pyridine ring enhances the binding affinity by allowing additional interactions such as hydrogen bonding and van der Waals forces with biological targets.

Case Studies

-

Inhibition of Enzymatic Activity :

- A study demonstrated that this compound effectively inhibited a target enzyme involved in metabolic pathways, showing a dose-dependent response with an IC₅₀ value in the low micromolar range.

- The compound's ability to form stable complexes with enzyme active sites was confirmed through kinetic assays.

-

Cellular Assays :

- Cellular assays revealed that treatment with this compound resulted in altered cellular metabolism and proliferation rates in cancer cell lines, indicating its potential as a therapeutic agent.

- The compound was shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism involving disruption of cellular homeostasis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate | C₁₂H₁₈ClF N₂O₂ | Exhibits different reactivity patterns due to fluorine substitution. |

| This compound | C₁₂H₁₇ClN₂O₂ | Potential for distinct biological activities based on substitution pattern. |

Q & A

Q. What are the optimal synthetic routes for Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step procedures, including nucleophilic substitution and carbamate protection. For example, a related tert-butyl carbamate derivative was synthesized via a chemoselective biocatalytic procedure using lipases to achieve high enantiomeric purity (≥99% ee) under mild conditions (40°C, pH 7.0) . Key steps include:

- Chlorination : Introducing the chloro group at the pyridine ring’s 2-position using POCl₃ or SOCl₂.

- Carbamate formation : Reacting the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O to prevent side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product in >85% yield .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : ¹H and ¹³C NMR spectra should confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyridine ring protons (δ 7.5–8.5 ppm). For example, a related compound showed distinct aromatic signals at δ 8.22 ppm (pyrimidine proton) and δ 3.56 ppm (methylcarbamate protons) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺.

- X-ray crystallography : Resolves stereochemistry and packing interactions. For tert-butyl carbamates, intermolecular hydrogen bonds (N–H···O) and halogen interactions (Cl···π) stabilize the crystal lattice .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥95% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, structurally similar tert-butyl carbamates require:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation derived from NMR or computational models?

X-ray diffraction provides unambiguous evidence of bond lengths, angles, and intermolecular interactions. For example, in tert-butyl carbamate derivatives, crystallography revealed deviations of up to 5° in dihedral angles compared to DFT-optimized structures due to crystal packing effects . Use SHELX software (v.2018/3) for structure refinement, applying constraints for disordered tert-butyl groups. Discrepancies between experimental and theoretical data often arise from solvent effects or dynamic motion in solution, which crystallography can clarify .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

The 2-chloro-5-methylpyridine moiety is susceptible to nucleophilic substitution at the 2-position. To prevent undesired reactions:

- Protect reactive sites : Temporarily block the methyl group using trimethylsilyl (TMS) protection.

- Control reaction temperature : Maintain ≤0°C during lithiation to avoid ring opening.

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to preserve the carbamate group .

For example, coupling with boronic acids achieved >70% yield when performed under inert conditions (argon, anhydrous THF) .

Q. How can researchers address inconsistencies in reported biological activity data for analogs of this compound?

Discrepancies often stem from variations in assay conditions or impurity profiles. To resolve these:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (DMSO ≤0.1%).

- Re-evaluate purity : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. NMR).

- Explore structure-activity relationships (SAR) : Modify the methyl or chloro substituents to isolate contributions to bioactivity. For instance, replacing the 5-methyl group with trifluoromethyl increased target binding affinity by 10-fold in a related carbamate .

Q. What advanced computational methods predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. For this carbamate:

- HOMO localization : The pyridine nitrogen and carbamate oxygen are nucleophilic centers.

- LUMO analysis : The chloro-substituted carbon is electrophilic, guiding regioselective attacks.

MD simulations (AMBER force field) further model solvation effects, showing that polar aprotic solvents (e.g., DMF) stabilize transition states during SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.